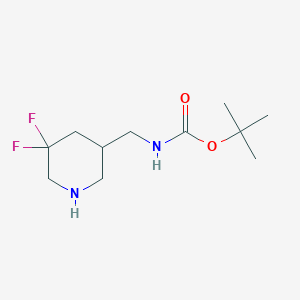
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Piridin-4-il)piperidin-1-il)etanona es un compuesto que presenta un anillo de piperidina unido a un anillo de piridina a través de un enlace etanona. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles propiedades farmacológicas. La presencia de ambos grupos piperidina y piridina lo convierte en un andamiaje versátil para el diseño y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(2-(Piridin-4-il)piperidin-1-il)etanona se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 4-piridilpiperidina con cloruro de acetilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
Reactivos: 4-piridilpiperidina y cloruro de acetilo
Condiciones: Condiciones básicas, a menudo usando una base como trietilamina
Solvente: Diclorometano anhidro
Temperatura: Temperatura ambiente
Rendimiento: Rendimiento moderado a alto dependiendo de las condiciones de reacción
Métodos de producción industrial: La producción industrial de 1-(2-(Piridin-4-il)piperidin-1-il)etanona puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2-(Piridin-4-il)piperidin-1-il)etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el grupo etanona en un alcohol.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en solventes anhidros.
Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales:
Oxidación: N-óxidos del anillo de piridina.
Reducción: Alcoholes correspondientes.
Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
1-(2-(Piridin-4-il)piperidin-1-il)etanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como ligando en estudios de receptores.
Medicina: Se ha explorado por sus propiedades farmacológicas, incluido el posible uso como analgésico o agente antiinflamatorio.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(Piridin-4-il)piperidin-1-il)etanona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar sobre varios receptores o enzimas, modulando su actividad. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el sistema biológico en el que se utilice.
Comparación Con Compuestos Similares
1-(2-(Piridin-4-il)piperidin-1-il)etanona se puede comparar con otros compuestos similares, como:
1-Fenil-2-(piperidin-1-il)etanona: Estructura similar pero con un grupo fenilo en lugar de un anillo de piridina.
Derivados de piperidina: Varios compuestos basados en piperidina con diferentes sustituyentes en el anillo de piperidina.
Derivados de piridina: Compuestos con diferentes grupos funcionales unidos al anillo de piridina.
Singularidad: La combinación de un anillo de piperidina y un anillo de piridina en 1-(2-(Piridin-4-il)piperidin-1-il)etanona proporciona propiedades farmacológicas únicas, lo que lo convierte en un andamiaje valioso para el desarrollo de fármacos.
Conclusión
1-(2-(Piridin-4-il)piperidin-1-il)etanona es un compuesto de gran interés en varios campos de la investigación científica. Sus versátiles propiedades químicas y sus posibles aplicaciones farmacológicas lo convierten en un compuesto valioso para su posterior estudio y desarrollo.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-(2-pyridin-4-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-9-3-2-4-12(14)11-5-7-13-8-6-11/h5-8,12H,2-4,9H2,1H3 |
Clave InChI |
BSOLJXDNRAQYHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


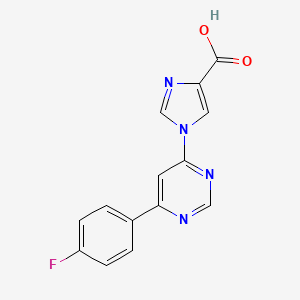


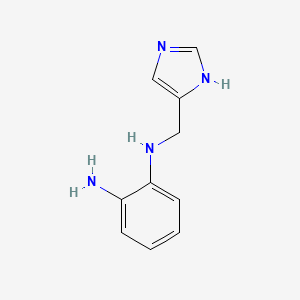
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)
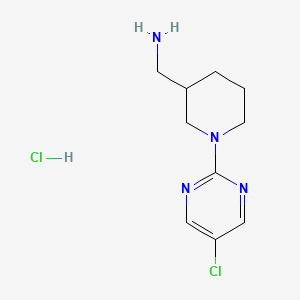
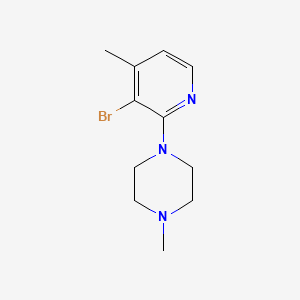



![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

